Go-Y078 - 1217503-60-0

Go-Y078

Catalog Number: EVT-269576
CAS Number: 1217503-60-0
Molecular Formula: C22H24O7
Molecular Weight: 400.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Go-Y078, also known as GO-Y078, is a synthetic analog of curcumin. [, , , , , , , ] It belongs to the class of diarylpentanoid compounds. [, ] GO-Y078 has gained significant attention in scientific research due to its enhanced bioavailability and potent anticancer activity compared to its parent compound, curcumin. [, , , , , , ]

Synthesis Analysis

While specific details regarding the synthesis of GO-Y078 are not provided in the provided abstracts, it is stated that GO-Y078 is part of a library of over 86 synthesized 1,5-diaryl-3-oxo-1,4-pentadiene analogs of curcumin developed at Tohoku University's Department of Organic Chemistry. [, ] This suggests a structured approach to analog development, potentially involving modifications to the core curcumin structure to achieve desirable properties.

Chemical Reactions Analysis
  • Apoptosis Induction: GO-Y078 induces apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [] It upregulates pro-apoptotic proteins like SMAC/DIABLO and heme oxygenase-1 (HO-1) while downregulating inhibitors of apoptosis proteins (IAPs) like cIAP-1 and XIAP. [, ]
  • Cell Cycle Arrest: GO-Y078 causes cell cycle arrest at the G2/M phase, preventing cell division and proliferation. []
  • Inhibition of Angiogenesis: GO-Y078 disrupts actin organization in endothelial cells, leading to the inhibition of angiogenesis (formation of new blood vessels). [, , ] This is achieved through the disruption of actin stress fiber formation, vinculin dissociation from actin, and destruction of focal adhesion points, ultimately inhibiting endothelial cell mobility. [, ]
  • Modulation of Signaling Pathways: GO-Y078 modulates various signaling pathways implicated in cancer development and progression. This includes the NF-κB, PI3K/AKT, JAK/STAT3, and IRF4 pathways. [] It also inhibits IL-6 production, a cytokine involved in multiple myeloma. []
  • Modulation of ABC Transporters: GO-Y078 interacts with and inhibits the function of the multidrug resistance-linked ATP-binding cassette transporter ABCG2. [] This interaction occurs at the substrate-binding site of ABCG2 and can potentially reverse ABCG2-mediated drug resistance in cancer cells. []
Applications
  • Cancer Research: GO-Y078 demonstrates potent anticancer activity against a range of cancer cell lines, including oral squamous cell carcinoma, osteosarcoma, and multiple myeloma. [, , ] Its ability to target multiple pathways involved in cancer development, inhibit angiogenesis, and potentially overcome drug resistance makes it a promising candidate for further investigation as a potential therapeutic agent.
  • Angiogenesis Research: GO-Y078's unique mechanism of angiogenesis inhibition, distinct from traditional VEGF inhibitors, presents a valuable tool for studying the complexities of angiogenesis and exploring alternative therapeutic targets. [, , ]
  • Multidrug Resistance Research: GO-Y078's ability to modulate ABC transporters like ABCG2 makes it valuable in investigating mechanisms of multidrug resistance and potentially developing strategies to circumvent it in cancer treatment. []

Curcumin

  • Compound Description: Curcumin is a natural polyphenol compound derived from the turmeric plant (Curcuma longa). It is known for its anti-inflammatory, antioxidant, and anticancer properties. [, , ]
  • Relevance: GO-Y078 is a synthetic analog of curcumin, designed to improve upon curcumin's bioavailability and potency. Both compounds share a similar 1,5-diaryl-3-oxo-1,4-pentadiene (DOP) core structure. While curcumin exhibits promising biological activities, its low bioavailability limits its clinical application. GO-Y078 demonstrates significantly enhanced potency in various biological assays compared to curcumin. [, , ]

GO-Y030

  • Compound Description: GO-Y030 is another synthetic analog of curcumin, belonging to the 1,5-diaryl-3-oxo-1,4-pentadiene (DOP) class. It exhibits potent growth-suppressive effects against various cancer cell lines and demonstrates improved bioavailability compared to curcumin. [, , ]
  • Relevance: Like GO-Y078, GO-Y030 is a promising curcumin analog with enhanced anticancer properties. Both compounds demonstrate superior potency to curcumin in inhibiting tumor growth and modulating crucial signaling pathways involved in cancer development. They also share structural similarities, differing in their substituents on the aromatic rings. [, , ]

Sorafenib

  • Compound Description: Sorafenib is a clinically approved multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer. It primarily targets various tyrosine kinases involved in angiogenesis and tumor growth. [, ]
  • Relevance: Sorafenib serves as a reference compound for comparing the anti-angiogenic properties of GO-Y078. While both compounds effectively inhibit angiogenesis, they achieve this through distinct mechanisms. Sorafenib primarily inhibits vascular endothelial growth factor (VEGF) signaling, whereas GO-Y078 disrupts actin organization. [, ]

Sunitinib

  • Compound Description: Sunitinib is another multi-kinase inhibitor with anti-angiogenic properties, used in treating renal cell carcinoma and gastrointestinal stromal tumors. Similar to sorafenib, it targets various tyrosine kinases involved in angiogenesis and tumor growth. []
  • Relevance: Like sorafenib, sunitinib serves as a comparative reference for evaluating the anti-angiogenic potential of GO-Y078. Both compounds demonstrate comparable efficacy in inhibiting angiogenesis, but GO-Y078 achieves this through a distinct mechanism, targeting actin organization rather than VEGF signaling. []

Mitoxantrone

  • Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent used in treating various cancers, including acute myeloid leukemia, prostate cancer, and multiple sclerosis. It acts as a topoisomerase II inhibitor, disrupting DNA replication and repair in cancer cells. []
  • Relevance: Mitoxantrone is a substrate of the ABCG2 transporter, a protein responsible for multidrug resistance in cancer cells. GO-Y078, along with other curcumin analogs like GO-Y030, inhibits ABCG2 activity, potentially enhancing the efficacy of mitoxantrone by preventing its efflux from cancer cells. []

Pheophorbide A

  • Compound Description: Pheophorbide A is a chlorophyll breakdown product with photosensitizing properties. It is investigated for its potential in photodynamic therapy, a cancer treatment modality utilizing light and photosensitizing agents to destroy cancer cells. []
  • Relevance: Similar to mitoxantrone, pheophorbide A is a substrate of the ABCG2 transporter. GO-Y078, by inhibiting ABCG2, may enhance the intracellular accumulation and therapeutic efficacy of pheophorbide A in cancer cells. []

SN-38

  • Compound Description: SN-38, also known as irinotecan, is a topoisomerase I inhibitor used in treating colorectal cancer. It disrupts DNA replication and repair in cancer cells, ultimately leading to cell death. []
  • Relevance: SN-38's efficacy can be compromised by the ABCG2 transporter, which can pump it out of cancer cells. GO-Y078, by inhibiting ABCG2 activity, can enhance the intracellular accumulation and cytotoxicity of SN-38 in ABCG2-overexpressing cancer cells. []

Iodoarylazidoprazosin

  • Compound Description: Iodoarylazidoprazosin is a photoaffinity probe used to study the structure and function of alpha-1 adrenergic receptors. In the context of the studies on GO-Y078, it serves as a tool for investigating the interaction between GO-Y078 and the ABCG2 transporter. []
  • Relevance: GO-Y078 inhibits the photolabeling of ABCG2 by iodoarylazidoprazosin, indicating that GO-Y078 interacts with the substrate-binding site of ABCG2 and may directly compete with substrates like mitoxantrone and pheophorbide A for binding. []

Properties

CAS Number

1217503-60-0

Product Name

(1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one

IUPAC Name

(1E,4E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one

Molecular Formula

C22H24O7

Molecular Weight

400.43

InChI

InChI=1S/C22H24O7/c1-25-17-10-14(11-18(26-2)21(17)24)6-8-16(23)9-7-15-12-19(27-3)22(29-5)20(13-15)28-4/h6-13,24H,1-5H3/b8-6+,9-7+

InChI Key

SKZNJIJSGSQNJQ-CDJQDVQCSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

GOY078; GO Y078; GO-Y078

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.